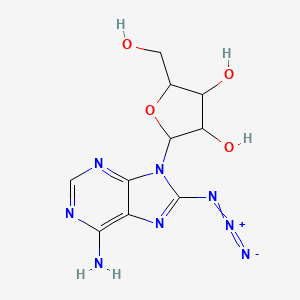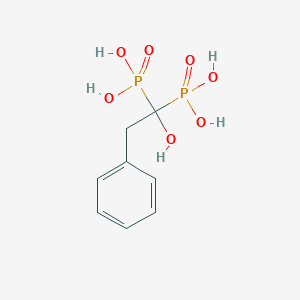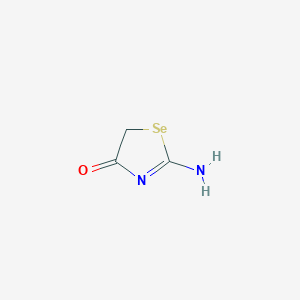![molecular formula C10H8N4O2 B1199823 5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol CAS No. 78620-28-7](/img/structure/B1199823.png)
5-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol: is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazoleThe benzimidazole moiety is a well-known pharmacophore, while the oxadiazole ring is often associated with antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-benzimidazole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation . The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: Both the benzimidazole and oxadiazole rings can participate in substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or halogen groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise as an antimicrobial agent and is being studied for its potential anticancer activities .
Industry: In the industrial sector, derivatives of this compound are explored for their potential use in materials science, including the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. The oxadiazole ring can generate reactive oxygen species (ROS), leading to oxidative stress and cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.
Comparación Con Compuestos Similares
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound shares the benzimidazole core but has different substituents, leading to varied biological activities.
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid: Another benzimidazole derivative with distinct properties and applications.
Uniqueness: What sets 5-(1-Methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-ol apart is its combination of the benzimidazole and oxadiazole rings. This unique structure provides a dual mechanism of action, enhancing its biological activity and making it a versatile compound for various applications .
Propiedades
Número CAS |
78620-28-7 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
5-(1-methylbenzimidazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N4O2/c1-14-7-5-3-2-4-6(7)11-8(14)9-12-13-10(15)16-9/h2-5H,1H3,(H,13,15) |
Clave InChI |
GBILRIBOXDHXOG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
Sinónimos |
1-methyl-2-(1,3,4-oxadiazol-2(3H)-one-5-yl)benzimidazole RHC 3288 RHC-3288 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)




![1-(4-Methoxyphenyl)-3-[(2-oxo-3-indolyl)amino]thiourea](/img/structure/B1199749.png)

![1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione](/img/structure/B1199751.png)

![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)



